Cas no 959137-58-7 (2-amino-5-methoxy-4-methylbenzonitrile)

2-Amino-5-methoxy-4-methylbenzonitrile is a versatile aromatic compound featuring an amino group, methoxy substituent, and nitrile functionality on a methyl-substituted benzene ring. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating methoxy and amino groups enhance reactivity in electrophilic substitution reactions, while the nitrile group offers further derivatization potential. The compound’s well-defined molecular structure ensures consistent performance in synthetic applications. Its stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial processes requiring precise functional group manipulation.
2-amino-5-methoxy-4-methylbenzonitrile structure
959137-58-7 structure
Product Name:2-amino-5-methoxy-4-methylbenzonitrile
CAS No:959137-58-7
MF:C9H10N2O
MW:162.188501834869
CID:1001818
PubChem ID:45122408
Update Time:2025-05-22

2-amino-5-methoxy-4-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 2-amino-5-methoxy-4-methyl-
    • 2-amino-5-methoxy-4-methylbenzonitrile
    • 959137-58-7
    • Benzonitrile, 2-amino-5-methoxy-4-methyl-
    • EN300-1295889
    • SCHEMBL5326209
    • DTXSID101284989
    • Inchi: 1S/C9H10N2O/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-4H,11H2,1-2H3
    • InChI Key: CPFHFWMKUGTEKU-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C#N)C(=CC=1C)N

Computed Properties

  • Exact Mass: 162.079312947g/mol
  • Monoisotopic Mass: 162.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 59Ų

2-amino-5-methoxy-4-methylbenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1093433-1g
Benzonitrile, 2-amino-5-methoxy-4-methyl-
959137-58-7 98%
1g
¥6224.00 2024-04-23
Enamine
EN300-1295889-1.0g
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
1g
$0.0 2023-06-06
Enamine
EN300-1295889-50mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
50mg
$647.0 2023-09-30
Enamine
EN300-1295889-100mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
100mg
$678.0 2023-09-30
Enamine
EN300-1295889-250mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
250mg
$708.0 2023-09-30
Enamine
EN300-1295889-500mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
500mg
$739.0 2023-09-30
Enamine
EN300-1295889-1000mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
1000mg
$770.0 2023-09-30
Enamine
EN300-1295889-2500mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
2500mg
$1509.0 2023-09-30
Enamine
EN300-1295889-5000mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
5000mg
$2235.0 2023-09-30
Enamine
EN300-1295889-10000mg
2-amino-5-methoxy-4-methylbenzonitrile
959137-58-7
10000mg
$3315.0 2023-09-30

Additional information on 2-amino-5-methoxy-4-methylbenzonitrile

Comprehensive Overview of 2-Amino-5-methoxy-4-methylbenzonitrile (CAS No. 959137-58-7): Properties, Applications, and Industry Insights

2-Amino-5-methoxy-4-methylbenzonitrile (CAS No. 959137-58-7) is a specialized organic compound with a molecular formula of C9H10N2O. This benzonitrile derivative features a unique combination of functional groups, including an amino group, a methoxy group, and a methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular structure contributes to its reactivity and utility in cross-coupling reactions and heterocyclic compound formation, which are critical in drug discovery pipelines.

In recent years, the demand for high-purity intermediates like 2-amino-5-methoxy-4-methylbenzonitrile has surged due to advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "CAS 959137-58-7 solubility" or "synthetic routes for 2-amino-5-methoxy-4-methylbenzonitrile," reflecting its importance in optimizing reaction yields. The compound’s nitrile group enables further transformations into amides or carboxylic acids, aligning with green chemistry principles by reducing waste generation.

From an industrial perspective, 959137-58-7 is often discussed alongside photocatalysis and C-H activation methodologies, trending topics in organic synthesis forums. Its methoxy-substituted aromatic ring enhances electron density, facilitating electrophilic substitutions—a property exploited in designing fluorescent probes and bioimaging agents. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for quality control, ensuring compliance with ICH guidelines for impurities.

Environmental and regulatory considerations are also pivotal. Queries like "biodegradability of 2-amino-5-methoxy-4-methylbenzonitrile" highlight growing eco-consciousness. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under ambient conditions makes it suitable for global supply chains, though storage recommendations emphasize protection from UV degradation and moisture.

Innovations in continuous flow chemistry have further elevated the relevance of CAS 959137-58-7, enabling scalable production with reduced energy consumption. Patent analyses reveal its use in kinase inhibitor scaffolds, addressing diseases like cancer and inflammation. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modular structure offers strategic advantages for structure-activity relationship (SAR) studies.

In conclusion, 2-amino-5-methoxy-4-methylbenzonitrile exemplifies the intersection of synthetic utility and sustainable innovation. Its role in high-value chemical synthesis continues to expand, driven by interdisciplinary research and evolving industrial needs. Future developments may explore its potential in metal-organic frameworks (MOFs) or catalysis, reinforcing its status as a cornerstone in modern organic chemistry.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.